
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt is a chemical compound known for its unique structure and properties. It is widely used in various scientific research fields due to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt involves several steps. The starting materials typically include naphthalene derivatives and triazole compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2,2′-[1,2-diazenediylbis[(2-sulfo-4,1-phenylene)-2,1-ethenediyl(3-sulfo-4,1-phenylene)]]bis-, sodium salt
- 2-(4-Aminophenyl)-2H-naphtho[1,2-d]triazole-5-sulfonic acid sodium salt
Uniqueness
What sets 2H-Naphtho(1,2-d)triazole-5-sulfonic acid, 2-(4-aminophenyl)-, monosodium salt apart from similar compounds is its specific structure, which imparts unique reactivity and properties. This makes it particularly valuable in certain applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
72102-76-2 |
|---|---|
Formule moléculaire |
C16H11N4NaO3S |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
sodium;2-(4-aminophenyl)benzo[e]benzotriazole-5-sulfonate |
InChI |
InChI=1S/C16H12N4O3S.Na/c17-10-5-7-11(8-6-10)20-18-14-9-15(24(21,22)23)12-3-1-2-4-13(12)16(14)19-20;/h1-9H,17H2,(H,21,22,23);/q;+1/p-1 |
Clé InChI |
PPMCLXGXSFYEHV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=NN(N=C23)C4=CC=C(C=C4)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


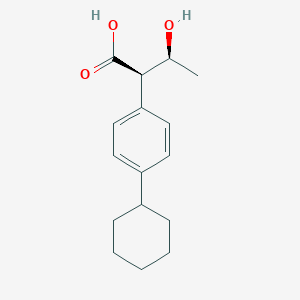

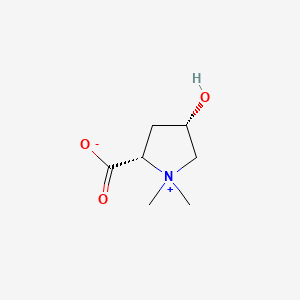

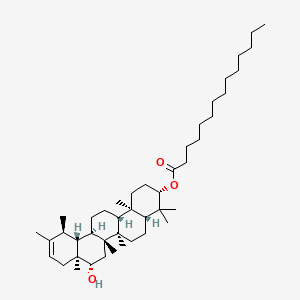
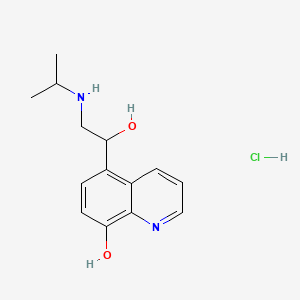

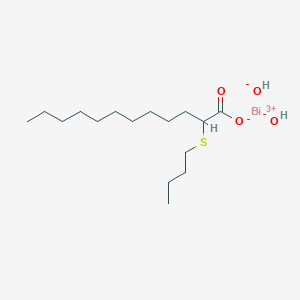

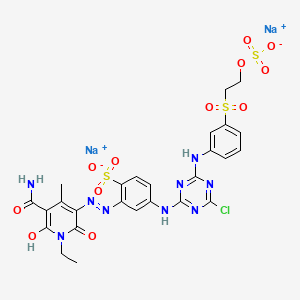

![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)


